4-(4-(4-Bromophenyl)-5-((2-chlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(4-Bromophenyl)-5-((2-chlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-Bromophenyl)-5-((2-chlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzyl chloride with 2-chlorobenzyl mercaptan to form the corresponding thioether. This intermediate is then subjected to cyclization with hydrazine hydrate and pyridine-2-carboxaldehyde under reflux conditions to yield the final triazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-(4-Bromophenyl)-5-((2-chlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl and chlorobenzyl groups can participate in nucleophilic substitution reactions with appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
4-(4-(4-Bromophenyl)-5-((2-chlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-(4-Bromophenyl)-5-((2-chlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-2-((2-chlorobenzyl)thio)-4(3H)-quinazolinone
- 3-(4-Bromophenyl)-2-((2-fluorobenzyl)thio)-4(3H)-quinazolinone
Uniqueness
4-(4-(4-Bromophenyl)-5-((2-chlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is unique due to its specific combination of functional groups and the triazole ring, which confer distinct chemical and biological properties
Properties
CAS No. |
477329-78-5 |
---|---|
Molecular Formula |
C20H14BrClN4S |
Molecular Weight |
457.8 g/mol |
IUPAC Name |
4-[4-(4-bromophenyl)-5-[(2-chlorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C20H14BrClN4S/c21-16-5-7-17(8-6-16)26-19(14-9-11-23-12-10-14)24-25-20(26)27-13-15-3-1-2-4-18(15)22/h1-12H,13H2 |
InChI Key |
SFBIBIQYZQUBTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.